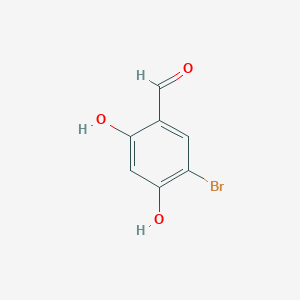

5-Bromo-2,4-dihydroxybenzaldehyde

Description

Contextualization within Halogenated Phenolic Aldehydes

5-Bromo-2,4-dihydroxybenzaldehyde belongs to the class of halogenated phenolic aldehydes. These are aromatic compounds characterized by the presence of one or more halogen atoms, a hydroxyl group (-OH), and an aldehyde group (-CHO) attached to a benzene (B151609) ring. The presence of the halogen, in this case, bromine, significantly influences the electronic properties and reactivity of the molecule. Halogenated phenols are known for their persistence in the environment and are generated from various industrial processes. nih.gov The study of these compounds is crucial for understanding their behavior and potential applications.

The position of the bromine atom and the hydroxyl groups on the benzene ring in this compound is critical to its chemical behavior. The aldehyde and hydroxyl groups are key functionalities that allow this compound to participate in a wide array of chemical reactions, making it a valuable building block in organic synthesis.

Significance in Organic and Materials Chemistry Research

In organic chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules. The aldehyde group can undergo reactions such as condensation, oxidation to a carboxylic acid, and reduction to an alcohol. wikipedia.org The hydroxyl groups can be alkylated or acylated, and the bromine atom can be replaced through various substitution reactions. This reactivity makes it a valuable starting material for creating novel organic compounds with potential applications in pharmaceuticals and other areas. For instance, it has been used in the synthesis of Schiff bases, which are known to form stable complexes with various metals. dntb.gov.ua

In materials chemistry, the unique structure of this compound allows for its incorporation into polymers and other materials. Its derivatives have been investigated for their potential use in creating functional materials with specific optical, electronic, or biological properties. The presence of the bromine atom can also impart flame-retardant properties to materials.

Foundational Structural Considerations for Research (e.g., aldehyde and hydroxyl functionalities)

The chemical reactivity and utility of this compound are largely dictated by its functional groups: the aldehyde and two hydroxyl groups. The aldehyde group is a primary site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl groups, being ortho and para to the aldehyde, can influence the reactivity of the aldehyde group through electronic effects and can also participate in intramolecular hydrogen bonding. biosynth.com This hydrogen bonding can affect the compound's conformation and its interactions with other molecules.

The interplay between these functional groups, along with the presence of the bromine atom, provides a rich platform for chemical modifications and the development of new molecules and materials with tailored properties. The structural characteristics of this compound make it a subject of ongoing research and a valuable tool for chemists in both academic and industrial settings.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIXIVBXVLTMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atomic nuclei.

The ¹H NMR spectrum of 5-Bromo-2,4-dihydroxybenzaldehyde provides distinct signals corresponding to each unique proton in the molecule. High-resolution analysis in deuterated chloroform (B151607) (CDCl₃) reveals the following characteristic chemical shifts (δ) and multiplicities. thieme-connect.de

A certificate of analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with the expected structure. chemscene.com A patent document also reports ¹H NMR data in CDCl₃, showing signals at 11.25 ppm (s, 1H), 9.70 ppm (s, 1H), 7.66 ppm (s, 1H), 6.63 ppm (s, 1H), and 6.13 ppm (br. s., 1H). googleapis.com

The downfield shifts for the hydroxyl and aldehyde protons are indicative of their acidic nature and involvement in hydrogen bonding. The aromatic protons appear as singlets due to their isolated positions on the benzene (B151609) ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 11.24 | Singlet (s) | 1H | -OH (at C2, intramolecular H-bond with C=O) |

| 9.69 | Singlet (s) | 1H | -CHO (Aldehyde) |

| 7.65 | Singlet (s) | 1H | Ar-H (at C6) |

| 6.62 | Singlet (s) | 1H | Ar-H (at C3) |

| 6.17 | Broad Singlet (brs) | 1H | -OH (at C4) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum, recorded in CDCl₃, shows distinct resonances for each carbon atom, with the aldehyde carbonyl carbon appearing significantly downfield. thieme-connect.de

Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 194.2 | C=O (Aldehyde) |

| 160.3 | C4 |

| 159.5 | C2 |

| 134.3 | C6 |

| 115.5 | C1 |

| 108.3 | C5 |

| 98.7 | C3 |

While ¹H and ¹³C NMR are standard for characterizing the organic ligand itself, NMR studies of other nuclei become relevant when this compound is incorporated into organometallic complexes. For instance, if this compound were used to form complexes with tin-containing moieties, ¹¹⁹Sn NMR spectroscopy would be an invaluable tool for probing the coordination environment around the tin center. Studies on related diorganotin(IV) complexes derived from other dihydroxybenzaldehyde-based ligands have utilized ¹¹⁹Sn NMR to elucidate the geometry and coordination number of the tin atom in the resulting structures. Such analyses would be equally applicable to potential organotin derivatives of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Analysis of the neat solid provides the following significant vibrational frequencies (ν) in cm⁻¹. thieme-connect.de The expected peaks include absorptions for the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) bonds. vulcanchem.com

Interactive Data Table: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3360 | Stretching | O-H |

| 2920 | Stretching | C-H (aromatic) |

| 1715 | Stretching | C=O (aldehyde) |

| 1465 | Stretching | C=C (aromatic) |

| 780 | Bending | C-H (out-of-plane) |

| 575 | Stretching | C-Br |

A detailed vibrational frequency analysis allows for the assignment of observed IR and Raman bands to specific molecular motions. The molecule, consisting of 16 atoms, has 42 fundamental vibrational modes (3N-6).

O-H Vibrations : The broad band observed at 3360 cm⁻¹ is characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely involved in intermolecular hydrogen bonding. thieme-connect.de The hydroxyl group at the C2 position, adjacent to the aldehyde, can also form a strong intramolecular hydrogen bond, which typically broadens the O-H stretching band and shifts it to lower frequencies.

C=O Vibrations : The strong absorption at 1715 cm⁻¹ is definitively assigned to the C=O stretching vibration of the aldehyde group. thieme-connect.de Its position is influenced by the electronic effects of the substituents on the aromatic ring and intramolecular hydrogen bonding.

Aromatic Vibrations : The peak at 1465 cm⁻¹ corresponds to the C=C stretching vibrations within the benzene ring. thieme-connect.de The C-H stretching of the aromatic protons is observed at 2920 cm⁻¹. thieme-connect.de

C-Br Vibration : The band at 575 cm⁻¹ is attributed to the C-Br stretching vibration, a characteristic frequency for bromoarenes. thieme-connect.de

Insufficient Data Available for Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to fulfill the request for an article on the chemical compound "this compound" focusing on its advanced spectroscopic and structural characterization.

The compound is identified by the CAS Number 116096-90-3. sigmaaldrich.com However, detailed experimental data regarding its Ultraviolet-Visible (UV-Vis) spectroscopy, mass spectrometry (MS), and X-ray crystallography are not available in the public domain through the conducted searches.

While spectral and crystallographic data exist for related compounds such as the parent molecule, 2,4-dihydroxybenzaldehyde (B120756) (CAS 95-01-2) nih.govmassbank.eunist.gov, and the isomer 5-bromo-2-hydroxybenzaldehyde (CAS 1761-61-1) nist.govnist.gov, these data are not directly applicable to this compound. Adhering to the strict requirement to focus solely on the specified compound, information from these related molecules cannot be used to generate a scientifically accurate article as requested.

The specific sections of the requested article that could not be populated with accurate data are:

X-ray Crystallography and Diffraction Studies:

Analysis of Crystal Packing and Supramolecular Interactions:In the absence of crystallographic data, no analysis of its crystal packing, hydrogen bonding, or π-π interactions can be provided.

Due to the lack of specific research findings for this compound in these advanced analytical areas, it is not possible to generate the thorough and scientifically accurate article as outlined.

Reactivity and Mechanistic Investigations of 5 Bromo 2,4 Dihydroxybenzaldehyde and Its Derivatives

Oxidation Reactions and Mechanisms of Phenolic Aldehydes

The oxidation of phenolic aldehydes is a critical process, particularly in atmospheric and environmental chemistry. The reactivity is largely governed by the substituents on the aromatic ring, which influence the electron density and susceptibility to attack by oxidants.

Phenolic aldehydes, especially those emitted from biomass burning, undergo significant oxidative processing at air-water or air-solid interfaces. nih.govlibretexts.org The primary oxidants in these environments are ozone (O₃) and hydroxyl radicals (HO•). libretexts.org

The reaction with ozone typically begins with an electrophilic attack on the activated aromatic ring. utexas.edu The electron-donating hydroxyl groups of 5-bromo-2,4-dihydroxybenzaldehyde would activate the ring, making it susceptible to ozonolysis. However, the aldehyde and bromine substituents are electron-withdrawing, which deactivates the ring and can make it less reactive than phenolic aldehydes like syringaldehyde (B56468) or vanillin, which possess electron-donating methoxy (B1213986) groups. iyte.edu.tr Studies on compounds like 4-hydroxybenzaldehyde, vanillin, and syringaldehyde show that reactivity with ozone increases with the number of electron-donating groups. iyte.edu.tr

Heterogeneous oxidation can proceed through several steps:

Diffusion of gaseous oxidants (e.g., O₃) to the interface (solid or aqueous surface). nih.goviyte.edu.tr

Adsorption of the oxidant onto the surface containing the phenolic aldehyde. nih.goviyte.edu.tr

Chemical reaction between the adsorbed oxidant and the compound. nih.goviyte.edu.tr

Desorption of reaction products from the surface. iyte.edu.tr

At low concentrations of ozone, oxidation is often dominated by in-situ generated hydroxyl radicals, leading to hydroxylated products. libretexts.orgnih.gov At higher ozone concentrations, aromatic ring cleavage becomes more prominent. libretexts.org The presence of water can significantly accelerate these reactions by lowering the activation energy for the formation of the primary ozonide and enabling proton and electron transfer pathways that generate hydroxyl radicals. iyte.edu.tr

Table 1: Illustrative Reactivity Trend of Phenolic Aldehydes with Ozone This table presents data for analogous compounds to illustrate the effect of substituents on reactivity.

| Compound | Substituents | Relative Reactivity with O₃ |

|---|---|---|

| 4-Hydroxybenzaldehyde | 4-OH | Low |

| Vanillin | 4-OH, 3-OCH₃ | Medium |

| Syringaldehyde | 4-OH, 3,5-(OCH₃)₂ | High |

Data based on findings from studies on methoxyphenols, which indicate that electron-donating groups enhance reactivity. iyte.edu.tr

Two primary pathways are observed in the oxidation of phenolic aldehydes: hydroxylation and aromatic ring cleavage. libretexts.orgnih.gov

Hydroxylation: This pathway involves the addition of hydroxyl groups to the aromatic ring. It is often mediated by hydroxyl radicals, which can be formed from the reaction of ozone at the interface. libretexts.org For this compound, hydroxylation would likely lead to the formation of bromotrihydroxybenzaldehyde isomers. This process increases the polarity and water solubility of the molecule.

Aromatic Ring Cleavage: This pathway involves the breakdown of the benzene (B151609) ring structure, leading to the formation of smaller, highly oxygenated multifunctional compounds like carboxylic acids and conjugated aldehydes. libretexts.orgnih.gov This fragmentation is more common under conditions of high oxidant exposure. libretexts.org The initial electrophilic attack by ozone can lead to the formation of a primary ozonide, which rearranges and ultimately cleaves the ring. The resulting products are key precursors for the formation of secondary organic aerosols (SOA) in the atmosphere. libretexts.org

For substituted phenols, the branching ratio between these pathways depends on the nature and position of the substituents. For example, in 4-hydroxybenzaldehyde, the absence of activating methoxy groups leads to a considerable increase in the hydroxylation of the aliphatic aldehyde group to form 4-hydroxybenzoic acid, in competition with ring cleavage. iyte.edu.tr In the case of this compound, the resorcinol-like arrangement of the hydroxyl groups provides a highly activated site for electrophilic attack, likely favoring initial hydroxylation or direct ring-opening reactions.

Electrochemical Reactivity Studies

Electrochemical methods are powerful tools for investigating the redox behavior of phenolic compounds. These studies provide insights into reaction mechanisms, the number of electrons transferred, and the kinetics of the processes.

Cyclic voltammetry (CV) is used to study the oxidation and reduction processes of a substance. For this compound, the primary electrochemical process is expected to be the oxidation of the dihydroxybenzene (hydroquinone-like) moiety.

In a typical CV experiment, the compound would exhibit an anodic peak corresponding to its oxidation. Dihydroxybenzenes are known to undergo a two-electron, two-proton oxidation to form the corresponding quinone. libretexts.org For this compound, this would result in the formation of a bromo-hydroxy-p-benzoquinone derivative.

The potential at which this oxidation occurs is influenced by the substituents on the ring. The electron-withdrawing nature of the bromine atom and the aldehyde group would likely shift the oxidation potential to more positive values compared to unsubstituted resorcinol (B1680541) or hydroquinone (B1673460). Studies on 3,4-dihydroxybenzaldehyde (B13553) have shown that the quinone formed after initial oxidation is highly reactive and can participate in subsequent chemical reactions (a process known as an ECE mechanism), which can be observed through changes in the cyclic voltammogram upon repeated cycles or changes in scan rate. libretexts.org

Controlled-potential coulometry is an analytical technique used to determine the total amount of charge required to completely electrolyze a solution of a compound at a constant potential. This allows for the precise determination of the number of electrons (n) transferred in the redox reaction, which is fundamental to elucidating the reaction mechanism.

For this compound, performing an exhaustive electrolysis at a potential on the plateau of its oxidation wave (as determined by cyclic voltammetry) would allow for the calculation of 'n'. If the primary reaction is the oxidation of the hydroquinone system to the quinone, the experimental result should yield an n-value of approximately 2. libretexts.org This technique is crucial for confirming the proposed electrochemical pathway and distinguishing between one- and two-electron transfer processes. The analysis time for such an experiment typically ranges from 30 to 60 minutes. libretexts.org

The kinetics of the electrochemical reactions of this compound can be investigated using techniques like cyclic voltammetry at various scan rates. By observing how the peak potentials and currents change with the scan rate, it is possible to diagnose the nature of the electrode process.

For instance, if the quinone product formed upon oxidation is unstable and undergoes a subsequent chemical reaction (a follow-up reaction), the process can be identified as an EC (Electron transfer followed by Chemical reaction) mechanism. libretexts.org The rate constant of this chemical step can often be determined from the CV data. In more complex scenarios, such as the ECE (Electron transfer, Chemical reaction, Electron transfer) mechanism, the initial product reacts to form a new species that is also electroactive. libretexts.org Controlled-potential coulometry can also be coupled with spectroscopic methods to monitor the disappearance of the reactant and the appearance of products over time, providing further kinetic data. iyte.edu.tr

Table 2: Expected Electrochemical Oxidation of this compound This table outlines the theoretical electrochemical reaction based on the principles of structurally similar compounds.

| Reactant | Technique | Expected Process | Product | n-value |

|---|---|---|---|---|

| This compound | Cyclic Voltammetry | Anodic oxidation of the dihydroxybenzene moiety | 5-Bromo-4-hydroxy-1,2-benzoquinone derivative | - |

| This compound | Controlled-Potential Coulometry | Exhaustive oxidation | 5-Bromo-4-hydroxy-1,2-benzoquinone derivative | ~2 |

Based on electrochemical principles for dihydroxybenzene derivatives. libretexts.org

Electrophilic Aromatic Substitution (EAS) Mechanisms in Bromination

The general mechanism for electrophilic aromatic substitution begins with the generation of a potent electrophile. lumenlearning.com In the case of bromination, molecular bromine (Br₂) is typically activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to form a more powerful electrophilic species, often represented as a Br⁺ source. lumenlearning.com However, for highly activated rings like 2,4-dihydroxybenzaldehyde (B120756), the reaction can sometimes proceed even without a catalyst. libretexts.org

The mechanism proceeds as follows:

Attack of the Aromatic π-System : The electron-rich aromatic ring of 2,4-dihydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic bromine species. masterorganicchemistry.com This initial attack is the slow, rate-determining step of the reaction because it temporarily disrupts the stable aromatic system of the benzene ring. masterorganicchemistry.commnstate.edu This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. lumenlearning.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to where the electrophile has added. mnstate.edu

Restoration of Aromaticity : In the second, much faster step, a base present in the reaction mixture removes a proton (H⁺) from the carbon atom that bears the new bromine substituent. masterorganicchemistry.comlibretexts.org The electrons from the broken C-H bond move back into the ring, restoring the stable aromatic π-system and yielding the final substituted product. masterorganicchemistry.com Studies using deuterium (B1214612) isotopes have shown that the C-H bond cleavage is not the rate-determining step, which supports this two-step mechanism. libretexts.org

In the specific case of forming this compound, the substituents already present on the ring—two hydroxyl (-OH) groups and one aldehyde (-CHO) group—play a crucial role in directing the position of the incoming bromine atom.

Reaction Stereochemistry and Regioselectivity

The stereochemistry of the electrophilic aromatic substitution itself is not a primary consideration, as the aromatic ring is planar and the substitution does not typically introduce a chiral center. However, the regioselectivity —the specific position at which the substitution occurs—is of paramount importance and is dictated by the electronic properties of the substituents on the aromatic ring. youtube.com

In the precursor molecule, 2,4-dihydroxybenzaldehyde, the regioselectivity of bromination is controlled by the combined directing effects of the two hydroxyl groups and the aldehyde group. wikipedia.org

Hydroxyl (-OH) Groups : The hydroxyl groups at positions 2 and 4 are powerful activating groups. They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. mnstate.edu They are ortho- and para-directors.

The -OH group at C-2 directs incoming electrophiles to the ortho (C-3) and para (C-5) positions.

The -OH group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).

Aldehyde (-CHO) Group : The aldehyde group at C-1 is a deactivating group. It withdraws electron density from the ring, making it less reactive. It is a meta-director, meaning it directs incoming electrophiles to the meta positions (C-3 and C-5).

Remarkably, all three substituents direct the incoming electrophile to the same positions: C-3 and C-5. The strong activating and directing effects of the two hydroxyl groups overwhelmingly favor substitution at these sites. This concerted directing effect leads to high regioselectivity in the bromination of 2,4-dihydroxybenzaldehyde, yielding substitution primarily at the C-3 and C-5 positions. The synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde by treating 2,4-dihydroxybenzaldehyde with bromine further confirms the high reactivity of these positions. The formation of this compound is therefore a highly regioselective process, governed by the powerful directing ability of the hydroxyl groups.

Studies on similar molecules, such as the regioselective alkylation of 2,4-dihydroxybenzaldehydes, have shown that the relative acidity and reactivity of the two hydroxyl groups can be exploited. nih.gov For instance, the 4-hydroxyl group is generally more accessible and reactive for O-alkylation than the 2-hydroxyl group, which is often involved in an intramolecular hydrogen bond with the adjacent aldehyde group. nih.govmdpi.com While this pertains to reactions at the hydroxyl group itself, for electrophilic substitution on the ring, the electronic donating effects of both hydroxyls are the dominant factor controlling the position of bromination.

The directing effects of the substituents in 2,4-dihydroxybenzaldehyde are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -CHO (Aldehyde) | C-1 | Deactivating (Electron-withdrawing) | Meta-directing | C-3, C-5 |

| -OH (Hydroxyl) | C-2 | Activating (Electron-donating) | Ortho-, Para-directing | C-3, C-5 |

| -OH (Hydroxyl) | C-4 | Activating (Electron-donating) | Ortho-directing | C-3, C-5 |

Derivatization Chemistry and Heterocyclic Compound Synthesis

Formation of Schiff Bases and Hydrazones

Schiff bases, characterized by the azomethine (-C=N-) functional group, and hydrazones, which contain the >C=N-NH- moiety, are readily synthesized from 5-Bromo-2,4-dihydroxybenzaldehyde. nih.govnih.govresearchgate.netnih.gov These reactions are fundamental to the construction of more complex molecular architectures.

The formation of Schiff bases from this compound typically involves a condensation reaction with a primary amine. nih.govresearchgate.net For instance, the reaction with aniline (B41778) in an alcohol medium yields the corresponding Schiff base ligand. researchgate.net Similarly, condensation with various amino compounds is a general route to a wide array of Schiff bases. nih.gov

Hydrazones are formed through the condensation of this compound with hydrazines or their derivatives. researchgate.netnih.gov A notable example is the reaction with 4-ethyl-3-thiosemicarbazide (B82095), which results in the formation of 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. nih.gov Another documented hydrazone is 5-BROMO-2-HYDROXYBENZALDEHYDE [1,3-DIMETHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE. sigmaaldrich.com The reaction conditions for these condensations can vary, including solution-based synthesis, mechanosynthesis (grinding), and solid-state melt reactions. nih.gov

Interactive Table: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aniline | Schiff Base | researchgate.net |

| This compound | 4-ethyl-3-thiosemicarbazide | Hydrazone (Thiosemicarbazone) | nih.gov |

| This compound | 1,3-dimethyl-7-(4-methylbenzyl)-8-hydrazinyl-3,7-dihydro-1H-purine-2,6-dione | Hydrazone | sigmaaldrich.com |

| This compound | N'-'-(5- bromo-2-hydroxybenzylidene)nicotinohydrazide | Schiff Base | iosrjournals.org |

Derivatives of this compound, particularly those containing carbonyl and hydroxyl groups in proximity, can exhibit keto-enol tautomerism. researchgate.net This is an equilibrium between two constitutional isomers: the keto form (containing a C=O bond) and the enol form (containing a C=C bond adjacent to a hydroxyl group). libretexts.orglibretexts.org

In aroylhydrazones derived from salicylaldehydes, the molecule can coordinate to metal ions in either the keto or the enol form. The preference for one form over the other is influenced by factors such as the specific metal ion, the pH of the medium, and the nature of the solvent. The enol form is often stabilized by the formation of a six-membered chelate ring upon coordination to a metal ion. researchgate.net This tautomerism is a critical aspect of the coordination chemistry of these ligands, influencing the geometry and electronic properties of the resulting metal complexes. researchgate.netnih.gov For instance, the position of the keto-enol equilibrium can be affected by the electronic character of substituents and the nature of the solvent, with polar aprotic solvents sometimes favoring the keto form and non-polar solvents favoring the enol form. nih.gov

Metal Complexation Studies

The Schiff bases and hydrazones derived from this compound are excellent ligands for the formation of metal complexes. nih.gov The presence of multiple donor atoms (typically nitrogen and oxygen) allows for the chelation of a wide variety of transition metal and organometallic species. researchgate.netbhu.ac.inresearchgate.net

A significant body of research has been dedicated to the synthesis and characterization of transition metal complexes with Schiff base and hydrazone ligands derived from this compound. nih.govresearchgate.netbhu.ac.inresearchgate.net These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat. researchgate.net

A variety of transition metal ions have been incorporated, including Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). researchgate.net For example, a series of such complexes were prepared using a bidentate Schiff base synthesized from 5-Bromo-2-hydroxybenzaldehyde and aniline. researchgate.net Another study details the synthesis of six new transition metal complexes with the Schiff base N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide. iosrjournals.org The resulting complexes have been characterized by a range of spectroscopic techniques, including IR, UV-Vis, and NMR, as well as by elemental analysis and magnetic susceptibility measurements. researchgate.netiosrjournals.org

Interactive Table: Examples of Transition Metal Complexes

| Ligand | Metal Ion(s) | Resulting Complex Formulation | Reference |

| Schiff base from 5-Bromo-2-hydroxybenzaldehyde and Aniline | Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | General [M(L)₂] type | researchgate.net |

| N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Mn(II), Co(II), Ni(II), Zn(II) | [M(H₂bhn)₂(Cl)₂(H₂O)ₓ]·(H₂O)y | iosrjournals.org |

| N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Fe(II), Cu(II) | [M(Hbhn)(Cl)(H₂O)ₓ] | iosrjournals.org |

| 5-bromo-2-hydroxybenzaldehyde S-ethyl-isothiosemicarbazone and imidazole | Cu(II) | [Cu(L)(Im)] | researchgate.net |

For example, the Schiff base N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide acts as a neutral monodentate ligand, coordinating through the pyridine (B92270) nitrogen atom with Mn(II), Co(II), Ni(II), and Zn(II) cations. However, when monodeprotonated, it behaves as a tridentate ligand, coordinating through the pyridine nitrogen, the imino nitrogen, and the phenolate (B1203915) oxygen with Fe(II) and Cu(II). iosrjournals.org In another instance, a Schiff base derived from 5-bromo-2-hydroxybenzaldehyde S-ethyl-isothiosemicarbazone acts as a tridentate NNO donor. researchgate.net

The resulting geometries around the metal centers are diverse. For the complexes with N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, octahedral geometry is suggested for the Mn(II), Fe(II), Co(II), and Ni(II) complexes, while a slightly distorted tetrahedral geometry is observed for the Zn(II) complex. iosrjournals.org A square planar geometry has been reported for a Cu(II) complex with a tridentate Schiff base ligand and imidazole. researchgate.net

In addition to transition metals, this compound derivatives have been used to synthesize organometallic complexes, particularly with organotin(IV) moieties. tandfonline.com For example, diorganotin(IV) complexes with the general formula [R₂Sn(BDET)] (where R = Me, Bu, Ph) have been synthesized by reacting R₂SnCl₂ with 5-bromo-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone (H₂BDET). tandfonline.com

In these complexes, the doubly deprotonated thiosemicarbazone ligand coordinates to the tin(IV) center as an O,N,S-tridentate ligand. X-ray crystallography has revealed a distorted trigonal bipyramidal geometry around the tin(IV) atom in the solid state for the diphenyltin(IV) complex. tandfonline.com NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) suggests a five-coordinate tin(IV) center in solution for all the synthesized organotin(IV) complexes. tandfonline.com

Synthesis of Novel Heterocyclic Systems

The aldehyde and hydroxyl functionalities of bromo-hydroxy benzaldehydes are key to the construction of various heterocyclic rings. The aldehyde group readily undergoes condensation reactions with nucleophiles, particularly those containing primary amine groups, to form Schiff bases (azomethines). These Schiff bases are often versatile intermediates that can undergo subsequent cyclization reactions.

Research on analogous compounds like 5-bromosalicylaldehyde (B98134) (5-bromo-2-hydroxybenzaldehyde) demonstrates a wide array of synthetic possibilities. For instance, condensation of 5-bromosalicylaldehyde with compounds containing active methylene (B1212753) groups in the presence of a base can yield iminocoumarins. researchgate.net Similarly, reactions with various hydrazine (B178648) derivatives, such as thiosemicarbazides, lead to the formation of thiosemicarbazones, which are themselves important heterocyclic precursors. researchgate.netresearchgate.netnih.gov These thiosemicarbazones can be further cyclized to generate more complex heterocycles like thiazolidinones and thiadiazoles. researchgate.netsciepub.com

Cyclization reactions are fundamental to building heterocyclic systems from benzaldehyde (B42025) derivatives. These reactions can be intramolecular, where a part of the initial derivative folds back to form a ring, or intermolecular, involving reactions with other molecules.

A prominent example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. This can be achieved by reacting a Schiff base intermediate, such as 1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide, with hydrazonoyl halides. researchgate.net The reaction proceeds via an initial substitution followed by an intramolecular cyclization to yield the stable five-membered thiadiazole ring. researchgate.net

Another form of ring formation is observed in the solid state, where intermolecular hydrogen bonding can lead to supramolecular structures. For example, the Schiff base derived from 5-bromo-2-hydroxybenzaldehyde and 4-ethyl-3-thiosemicarbazide forms dimers in the crystalline state through pairs of hydrogen bonds involving the imino hydrogen and the sulfur atom. nih.gov This self-assembly demonstrates a non-covalent approach to forming larger ring-like architectures. nih.gov

Table 1: Examples of Cyclization Reactions with Benzaldehyde Derivatives

| Starting Aldehyde | Reagent(s) | Resulting Heterocycle | Citation |

| 5-Bromosalicylaldehyde | Benzylhydrazinecarbodithioate, then Hydrazonoyl Halides | 1,3,4-Thiadiazole derivatives | researchgate.net |

| 5-Bromosalicylaldehyde | 4-Ethyl-3-thiosemicarbazide | Supramolecular Dimer (via H-bonding) | nih.gov |

| 5-Bromosalicylaldehyde | Malononitrile (B47326) / Ethyl Cyanoacetate (B8463686) | Iminocoumarins | researchgate.net |

| 2-Acetyl-5-bromobenzofuran | Hydrazine derivatives, then Halogenated compounds | Thiazolidinone derivatives | sciepub.com |

The reactivity of this compound derivatives allows for their incorporation into polycyclic or fused ring systems. These complex structures are of significant interest in medicinal chemistry and materials science.

One established route involves the Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a cyclization that incorporates the benzene (B151609) ring into a larger system. For example, the reaction of 5-bromosalicylaldehyde with malononitrile or ethyl cyanoacetate under basic conditions initially forms a benzylidene intermediate, which rapidly cyclizes to form a 3-substituted-2-imino-6-bromocoumarin. researchgate.net This coumarin (B35378) is a fused heterocyclic system where a pyrone ring is fused to the original benzene ring. researchgate.net

Furthermore, multi-step syntheses can lead to even more complex fused architectures. Chalcones, derived from the condensation of an aldehyde with a ketone, are key intermediates. For instance, a chalcone (B49325) prepared from 5-bromosalicylaldehyde can react with pyridinium (B92312) bromides to afford pyridine derivatives, incorporating the bromophenyl moiety into a new heterocyclic ring system. researchgate.net

Polymer Synthesis and Functionalization Using Derivatives

Derivatives of dihydroxybenzaldehydes are valuable monomers for synthesizing functional polymers and for modifying existing polymer surfaces.

Polymers can be prepared through the condensation of dihydroxybenzaldehyde derivatives with other monomers. A relevant example is the synthesis of ion-exchange resins from the condensation of 2,4-dihydroxybenzaldehydeoxime (an oxime derivative of 2,4-dihydroxybenzaldehyde) and formaldehyde. ias.ac.in In this reaction, catalyzed by an acid, a polymer network is formed with chelating oxime and hydroxyl groups, making it effective for binding metal ions like UO₂²⁺ and Fe³⁺. ias.ac.in The thermal stability of such polymers has been studied, with decomposition typically beginning around 200°C. ias.ac.in

In the realm of polymer functionalization, derivatives of this compound are used to impart specific chemical properties to materials. Silica (B1680970) nanoparticles, a type of inorganic polymer, have been functionalized using 5-bromosalicylaldehyde and 2,4-dihydroxybenzaldehyde (B120756). rsc.orgrsc.org The process involves first treating the silica with an aminosilane (B1250345) to introduce amine groups, which then react with the aldehyde to form a Schiff base, covalently grafting the organic molecule onto the nanoparticle surface. rsc.orgrsc.org These new nanocomposites act as efficient chelating agents for the removal and preconcentration of heavy metal ions like Cu(II) and Cd(II) from various media. rsc.orgrsc.org The presence of the hydroxyl and bromo-substituted aromatic ring on the polymer surface creates active sites for metal ion coordination. rsc.org

Table 2: Polymer Applications of Dihydroxybenzaldehyde Derivatives

| Derivative | Application | Method | Target Ions/Function | Citation |

| 2,4-Dihydroxybenzaldehydeoxime | Polymer Synthesis | Condensation with formaldehyde | Ion-exchange resin for UO₂²⁺, Fe³⁺, Cu²⁺, etc. | ias.ac.in |

| 5-Bromosalicylaldehyde | Polymer Functionalization | Grafting onto aminosilanized silica nanoparticles | Removal/preconcentration of Cu(II) and Cd(II) | rsc.orgrsc.org |

| 2,4-Dihydroxybenzaldehyde | Polymer Functionalization | Grafting onto aminosilanized silica nanoparticles | Removal/preconcentration of Cu(II) and Cd(II) | rsc.orgrsc.org |

| 5-Bromo-3,4-dihydroxybenzaldehyde | Polymer Preparation | Use as a photochemical crosslinker | Reactive dye and polymer crosslinking | biosynth.com |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of molecules. For 5-Bromo-2,4-dihydroxybenzaldehyde, DFT calculations, often employing the B3LYP method with a 6-311++G(d,p) basis set, have been instrumental in elucidating various molecular characteristics. nih.govresearcher.liferesearchgate.net These computational studies provide a foundational understanding of the molecule's stability and behavior. nih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process reveals the equilibrium bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimized structure of this compound is characterized by a C1 point group symmetry. nih.gov

Theoretical calculations of bond lengths and angles for this compound show good correlation with experimental data, with correlation coefficients (R) of 0.963 for bond lengths and 0.945 for bond angles. nih.gov The coefficient of determination (R²) values are 0.928 and 0.892 for bond lengths and bond angles, respectively, indicating a strong agreement between the calculated and experimental geometries. nih.gov For instance, the calculated C-C bond lengths within the aromatic ring are found to be in the range of 1.3–1.4 Å, which aligns with experimental observations. nih.gov

Electronic structure analysis, through methods like Mulliken population analysis, provides insights into the charge distribution within the molecule. bhu.ac.in This analysis helps in understanding the partial atomic charges on each atom, which is crucial for predicting reactivity. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.govedu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical polarizability. nih.govedu.krdresearchgate.net A smaller energy gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For a derivative, 5-bromo-2-hydroxybenzaldehyde, the HOMO-LUMO energy gap is a key parameter derived from DFT calculations. nih.gov The analysis of the HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. malayajournal.org

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons. edu.krd

Chemical Potential (µ): A measure of the escaping tendency of electrons from a system. edu.krd

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. nih.gov

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital Energy |

| LUMO | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | LUMO - HOMO Energy |

| Ionization Potential (IP) | -EHOMO |

| Electron Affinity (EA) | -ELUMO |

| Electronegativity (χ) | (IP + EA) / 2 |

| Chemical Hardness (η) | (IP - EA) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | µ2 / (2η) where µ = -χ |

Vibrational Frequency Analysis and Thermodynamic Properties

Vibrational frequency analysis, performed using DFT, is crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra of the molecule. nih.gov For a related compound, 5-bromo-2-hydroxybenzaldehyde, which has 39 fundamental vibrational modes, the calculated vibrational frequencies are often scaled to correct for systematic errors inherent in the computational method, thereby achieving better agreement with experimental data. nih.govresearchgate.net

Key vibrational modes for salicylaldehyde (B1680747) derivatives include:

O-H stretching: Typically observed in the range of 3600–3700 cm⁻¹. researchgate.net

C-H stretching (aromatic): Usually found between 3000 and 3110 cm⁻¹. nih.gov

C=O stretching: A prominent band in the region of 1600–1700 cm⁻¹. For 5-bromo-2-hydroxybenzaldehyde, this is calculated to be around 1687 cm⁻¹. nih.govresearchgate.net

C-C stretching (aromatic): Occurs in the 1048–1568 cm⁻¹ range. nih.gov

DFT calculations also allow for the determination of various thermodynamic properties as a function of temperature, such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy. krishisanskriti.org These properties are valuable for understanding the stability and reactivity of the molecule under different thermal conditions. nih.govresearcher.life

| Thermodynamic Property | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 Kelvin. |

| Thermal Correction to Energy | The change in internal energy from 0 K to a given temperature. |

| Thermal Correction to Enthalpy | The change in enthalpy from 0 K to a given temperature. |

| Thermal Correction to Gibbs Free Energy | The change in Gibbs free energy from 0 K to a given temperature. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by one degree at constant volume. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. nih.govmalayajournal.org The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. nih.govbhu.ac.in

Typically, the color scheme is as follows:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In salicylaldehydes, these are often located around the oxygen atoms of the carbonyl and hydroxyl groups. nih.govresearchgate.netmdpi.com

Blue: Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the hydroxyl proton. nih.govmalayajournal.orgmdpi.com

Green and Yellow: Represent regions of intermediate or near-zero potential. nih.govmalayajournal.org

For a related compound, 5-bromo-2-hydroxybenzaldehyde, the MEP plot shows a significant negative potential around the aldehyde group, making it a likely site for nucleophilic attack. researchgate.net The potential range for this molecule was observed to be from -8.047 x 10⁻² to 8.047 x 10⁻² atomic units. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to develop mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.arwikipedia.org These models are invaluable in drug discovery and materials science for predicting the activity and properties of new, unsynthesized molecules, thereby saving time and resources. conicet.gov.arnih.gov

The general form of a QSAR/QSPR model is: Activity/Property = f (Molecular Descriptors) + error wikipedia.org

The development of a robust QSAR/QSPR model involves several key steps: data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.org

Molecular Descriptors (Electronic and Topological)

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. slideshare.net They are the independent variables in a QSAR/QSPR model. These descriptors can be broadly categorized into several types, including electronic and topological descriptors.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are often calculated using quantum chemical methods like DFT. They describe the electronic properties and reactivity of the molecule. Examples include:

HOMO and LUMO energies

HOMO-LUMO energy gap

Dipole moment

Mulliken atomic charges

Electronegativity

Chemical hardness

Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule (i.e., its chemical graph). They describe the connectivity and branching of atoms within the molecule. Examples include:

Wiener Index: Based on the sum of distances between all pairs of atoms.

Randić Index: A measure of molecular branching.

Kier & Hall Connectivity Indices: A family of indices that describe the degree of connectivity of atoms.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net

The selection of appropriate descriptors is a critical step in building a predictive QSAR/QSPR model. slideshare.net For a series of compounds including derivatives of salicylaldehyde, descriptors such as the number of hydrogen bond donors (HBD) and acceptors (HBA), and molecular refractivity (MR) have been used in QSAR-like studies to predict properties such as bioavailability. researchgate.net

Statistical Analysis in QSAR (e.g., Principal Components Analysis, Multiple Linear Regression, Multiple Non-Linear Regression)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.org While specific QSAR studies focused solely on this compound are not extensively documented in the provided results, the principles of QSAR can be applied to understand how its structural features influence its behavior.

In a typical QSAR study, various molecular descriptors are calculated for a series of related compounds. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed activity.

Principal Component Analysis (PCA) is a dimensionality reduction technique often used in the initial stages of QSAR analysis. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. This helps in identifying the most important structural variations within a dataset of compounds.

Multiple Linear Regression (MLR) is a common method for developing the QSAR equation. It establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). nih.gov For a series of benzaldehyde (B42025) derivatives, an MLR model might look like:

Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where 'c' represents the regression coefficients determined from the statistical fitting.

Multiple Non-Linear Regression (MNLR) can be used when the relationship between the descriptors and the activity is not linear. This approach can capture more complex interactions between the structural features and the biological response.

For this compound, relevant descriptors in a QSAR study could include:

| Descriptor Category | Examples |

| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies |

| Steric | Molecular weight, Molecular volume, Surface area |

| Topological | Connectivity indices, Shape indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

The development of a robust QSAR model for a class of compounds including this compound would enable the prediction of their activity before synthesis, thereby guiding the design of new molecules with desired properties. nih.gov

Prediction of Molecular Reactivity and Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and various properties of this compound.

Theoretical calculations using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), can be performed to optimize the molecular geometry and predict a range of properties. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Different colors indicate regions of varying electrostatic potential. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and aldehyde groups, indicating these are sites prone to electrophilic attack. nih.gov Conversely, regions of positive potential (blue) would indicate sites susceptible to nucleophilic attack. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These predicted properties provide a theoretical framework for understanding the chemical behavior of this compound in various reactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.

For instance, in the synthesis of Schiff bases from this compound and an amine, computational methods could be used to:

Model the reaction pathway: This would involve calculating the energies of the reactants, the tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon, the transition state for the dehydration step, and the final Schiff base product.

Determine activation energies: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for understanding the reaction kinetics.

Investigate the role of catalysts: If the reaction is catalyzed (e.g., by an acid or base), computational models can elucidate how the catalyst interacts with the reactants to lower the activation energy and speed up the reaction.

While specific computational studies on the reaction mechanisms of this compound were not found in the provided search results, the general application of these methods is well-established in organic chemistry. nih.gov

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis, Cocrystallization)

The way molecules of this compound pack in a solid-state crystal is determined by a network of intermolecular interactions. Understanding these interactions is key to crystal engineering, which aims to design crystals with specific properties.

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is generated for a molecule within a crystal, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are calculated. These are combined into a normalized contact distance (dₙₒᵣₘ).

dₙₒᵣₘ Surface: The dₙₒᵣₘ is mapped onto the Hirshfeld surface using a color scale. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas correspond to contacts around the van der Waals distance. nih.gov

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting dᵢ versus dₑ. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct patterns on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.gov

For a related compound, 2,4-dihydroxybenzaldehyde (B120756), a Hirshfeld analysis of its cocrystal with acridine (B1665455) revealed the contributions of various interactions. mdpi.com A similar analysis for this compound would likely show significant contributions from:

| Interaction Type | Expected Contribution |

| O-H···O Hydrogen Bonds | Strong interactions involving the hydroxyl and aldehyde groups. |

| C-H···O Interactions | Weaker hydrogen bonds. |

| H···H Contacts | Generally make up a large percentage of the surface. nih.gov |

| Br···O or Br···H Halogen Bonding | The bromine atom can participate in halogen bonding, influencing crystal packing. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

Cocrystallization: This is a technique in crystal engineering where two or more different molecules are combined in a single crystal lattice through non-covalent interactions. A study on the cocrystallization of 2,4-dihydroxybenzaldehyde with acridine demonstrated the formation of a new crystalline solid with unique properties. mdpi.com The strong O-H···N hydrogen bond between the aldehyde's hydroxyl group and the nitrogen of acridine was a key interaction in forming the cocrystal. mdpi.com

Given its hydrogen bonding capabilities, this compound is a good candidate for forming cocrystals with other molecules (co-formers). By choosing appropriate co-formers, it may be possible to modify the physicochemical properties of this compound, such as its solubility or melting point.

Advanced Applications in Materials Science Academic Focus

Development of Novel Optical Materials

Research into the specific optical properties of 5-Bromo-2,4-dihydroxybenzaldehyde is not extensively documented in the current scientific literature. The potential for this compound in optical materials is inferred from studies on structurally related molecules.

There is no specific data in the surveyed literature that details the nonlinear optical (NLO) properties of this compound. Organic molecules with donor and acceptor groups on a conjugated system can exhibit NLO properties, but dedicated experimental or theoretical studies to quantify such effects in this specific compound are not publicly available.

The functional groups present in this compound, specifically the hydroxyl and aldehyde moieties, make it a potential candidate for use as a ligand in the formation of coordination polymers. Such ligands can influence the luminescent properties of the resulting metal complexes. However, specific studies detailing the synthesis and characterization of luminescent coordination polymers using this compound as a ligand were not identified in the reviewed literature.

Chemo- and Biosensor Development (as functional precursors or ligands)

The development of chemo- and biosensors often relies on molecules that can act as signaling units or as recognition sites. While aldehydes and phenols are frequently used for these purposes, there is a lack of specific research articles describing the application of this compound as a functional precursor or ligand in the development of chemo- or biosensors. A study on the modification of silica (B1680970) nanoparticles for ion sensing utilized the related compounds 2,4-dihydroxybenzaldehyde (B120756) and 5-bromosalicylaldehyde (B98134), highlighting the potential utility of this class of molecules in sensor applications. rsc.org

Precursors for Advanced Organic Synthesis and Building Blocks

This compound is commercially available, indicating its use as a chemical building block in organic synthesis. The presence of three reactive sites—the aldehyde group, two hydroxyl groups, and a bromo-substituted aromatic ring—allows for a variety of chemical transformations. It can be a precursor for creating more complex molecules such as Schiff bases, heterocycles, and other substituted aromatics. However, specific examples of its application as a precursor in the synthesis of advanced functional materials are not detailed in the available literature.

Functionalization of Nanomaterials for Specific Material Properties

The functionalization of nanomaterials is a key strategy for tailoring their properties for specific applications. The aldehyde and hydroxyl groups of this compound could potentially be used to anchor the molecule to the surface of nanomaterials, thereby modifying their surface chemistry and properties. A study demonstrated that silica nanoparticles could be functionalized with the similar compounds 2,4-dihydroxybenzaldehyde and 5-bromosalicylaldehyde to create nanocomposites for the removal of metal ions from various media. rsc.org This suggests a potential, though not yet documented, application for this compound in this field.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of environmentally benign and economically viable methods for the synthesis of 5-Bromo-2,4-dihydroxybenzaldehyde and its derivatives. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these investigations. Research into one-pot syntheses and tandem reactions that reduce the number of purification steps is also a promising avenue.

Advanced Mechanistic Characterization and Reaction Pathway Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with computational modeling, will be instrumental in elucidating transient intermediates and transition states. This knowledge will enable more precise control over reaction selectivity and yield.

Design of Next-Generation Functional Materials with Tunable Properties

The unique electronic and structural features of this compound make it an excellent candidate for the development of advanced functional materials. Future research will focus on designing and synthesizing novel polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with tailored optical, electronic, and sensing properties. The ability to fine-tune these properties by modifying the substitution pattern of the aromatic ring will be a key area of exploration for applications in electronics, photonics, and chemical sensing.

Integration with Artificial Intelligence and Machine Learning in Computational Chemistry

The synergy between computational chemistry and artificial intelligence (AI) or machine learning (ML) presents a transformative approach to studying this compound. AI and ML algorithms can be trained on existing experimental and computational data to predict the properties and reactivity of new derivatives, accelerating the discovery of molecules with desired functionalities. These computational tools can also aid in the design of more efficient synthetic routes and in the interpretation of complex mechanistic data.

Expanding the Scope of Derivatization and Heterocyclic Synthesis

While the derivatization of this compound has been explored, there remains significant potential to expand the scope of these transformations. Future research will likely focus on developing novel methodologies for the synthesis of a wider range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. This includes the exploration of new cyclization strategies and the use of innovative catalysts to access previously inaccessible molecular architectures.

Q & A

Q. What is a reliable synthetic protocol for 5-Bromo-2,4-dihydroxybenzaldehyde, and how can purity be optimized?

- Methodology : Dissolve 2,4-dihydroxybenzaldehyde (24 mmol) in acetic acid (24 mL) and slowly add bromine (24 mmol) at room temperature. Stir for 15 hours, then pour into water (35 mL) and filter. Purify via silica gel chromatography (EtOAc/hexane, 1:4 v/v) and recrystallize from EtOAc/hexane. Yield: ~28%. Purity is confirmed by H NMR (300 MHz, CDCl): δ 11.25 (s, 1H, phenolic -OH), 9.70 (d, 1H, aldehyde), 7.66 (s, 1H), 6.63 (s, 1H), 6.11 (s, 1H) .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- Eye Exposure : Flush immediately with water for 10–15 minutes; consult an ophthalmologist.

- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention.

Use PPE (gloves, goggles), ensure ventilation, and avoid dust formation. Toxicological data are limited; treat as hazardous .

Q. How can the structure of this compound derivatives be confirmed?

- Analytical Workflow :

- X-ray Crystallography : Resolve single-crystal structures (e.g., thiosemicarbazone derivatives) to confirm regiochemistry and hydrogen bonding. Mean C–C bond length: 0.005 Å; R factor: 0.030 .

- NMR/FT-IR : Use H/C NMR for functional group analysis and FT-IR for hydroxyl (3200–3500 cm) and aldehyde (~2820, 2720 cm) peaks.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex ligand synthesis?

- Regioselective Strategies :

- Aldehyde Protection : Temporarily protect the aldehyde group (e.g., acetal formation) to direct bromination or alkylation to the phenolic -OH sites.

- Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling with arylboronic acids to replace the bromine atom while retaining hydroxyl groups.

Example: React with propyl cyanoacetate in acetone/NaOH (6 h, RT) to form α,β-unsaturated ketones via Claisen-Schmidt condensation .

Q. What advanced spectroscopic techniques resolve contradictions in tautomeric or polymorphic forms of this compound?

- Conflict Resolution :

- Solid-State NMR : Differentiate keto-enol tautomers by analyzing C chemical shifts (enol: C=O ~190 ppm; keto: C-OH ~165 ppm).

- PXRD : Compare experimental vs. simulated patterns to identify polymorphs. For instance, recrystallization from DCM yields monoclinic crystals (space group ) .

Q. How does this compound perform in coordination chemistry for catalytic or biomedical applications?

- Coordination Studies :

- Ligand Design : Chelate transition metals (e.g., Pd(II)) via hydroxyl and aldehyde groups. For example, POCOP-pincer Pd complexes derived from 2,4-dihydroxybenzaldehyde show antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .

- Fluorescent Probes : Modify with umbelliferone derivatives for retinoid X receptor (RXR) binding assays. Competitive fluorescence assays (λ 360 nm, λ 450 nm) quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.